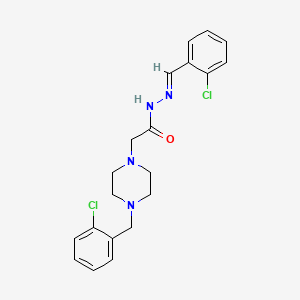
Dimethyl 3-acetyl-1,2-indolizinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-3-Acetyl-1,2-Indolizindicarboxylat ist eine chemische Verbindung mit der Summenformel C14H13NO5. Es ist ein Derivat von Indolizin, einer stickstoffhaltigen heterozyklischen Verbindung.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dimethyl-3-Acetyl-1,2-Indolizindicarboxylat umfasst typischerweise die Reaktion von Indolizinderivaten mit Acetylierungsmitteln. Eine übliche Methode ist die Fischer-Indolsynthese, bei der Phenylhydrazin mit Ketonen in Gegenwart eines sauren Katalysators reagiert . Die Reaktionsbedingungen umfassen oft das Rückflussk Kochen in Methanol mit Methansulfonsäure als Katalysator.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für Dimethyl-3-Acetyl-1,2-Indolizindicarboxylat sind nicht gut dokumentiert, wahrscheinlich aufgrund seiner speziellen Verwendung in der Forschung und nicht in großtechnischen industriellen Anwendungen. Die Prinzipien der organischen Synthese und die Skalierung von Laborverfahren können angewendet werden, um diese Verbindung in größeren Mengen herzustellen.
Chemische Reaktionsanalyse
Reaktionstypen
Dimethyl-3-Acetyl-1,2-Indolizindicarboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen am Indolizinring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile werden unter geeigneten Bedingungen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Oxiden führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Indolizinring einführen können.
Wissenschaftliche Forschungsanwendungen
Dimethyl-3-Acetyl-1,2-Indolizindicarboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Medizin: Die Erforschung seiner pharmakologischen Eigenschaften kann zur Entwicklung neuer therapeutischer Wirkstoffe führen.
Industrie: Obwohl es nicht in großem Umfang industriell eingesetzt wird, dient es als Modellverbindung zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer synthetischer Methoden.
Wirkmechanismus
Der Mechanismus, durch den Dimethyl-3-Acetyl-1,2-Indolizindicarboxylat seine Wirkung ausübt, ist nicht vollständig geklärt. Es wird angenommen, dass es mit verschiedenen molekularen Zielstrukturen und Signalwegen interagiert, ähnlich wie andere Indolderivate. Diese Interaktionen können die Bindung an bestimmte Rezeptoren oder Enzyme umfassen, was zu Veränderungen in zellulären Prozessen und biologischen Aktivitäten führt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-acetyl-1,2-indolizinedicarboxylate typically involves the reaction of indolizine derivatives with acetylating agents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and scaling up laboratory procedures can be applied to produce this compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3-acetyl-1,2-indolizinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indolizine ring.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-acetyl-1,2-indolizinedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: Although not widely used industrially, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Wirkmechanismus
The mechanism by which dimethyl 3-acetyl-1,2-indolizinedicarboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other indole derivatives. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular processes and biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol-3-essigsäure: Ein Pflanzenhormon mit ähnlicher Indolstruktur.
Indol-2-carbonsäure: Ein weiteres Indolderivat mit unterschiedlichen funktionellen Gruppen.
Indol-3-carboxaldehyd: Ein Indolderivat mit einer Aldehydgruppe.
Einzigartigkeit
Dimethyl-3-Acetyl-1,2-Indolizindicarboxylat ist einzigartig durch seine spezifischen Acetyl- und Carboxylatgruppen, die ihm besondere chemische Eigenschaften und Reaktivität verleihen. Dies macht es zu einer wertvollen Verbindung für die Untersuchung der Auswirkungen dieser funktionellen Gruppen in verschiedenen chemischen und biologischen Kontexten.
Eigenschaften
CAS-Nummer |
17281-80-0 |
|---|---|
Molekularformel |
C14H13NO5 |
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
dimethyl 3-acetylindolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H13NO5/c1-8(16)12-11(14(18)20-3)10(13(17)19-2)9-6-4-5-7-15(9)12/h4-7H,1-3H3 |
InChI-Schlüssel |
RAJOKOQGPHWNBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C2N1C=CC=C2)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12017053.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12017066.png)
![2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B12017071.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017078.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12017085.png)
![N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017086.png)
![1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone](/img/structure/B12017091.png)

![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B12017106.png)
![4-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12017114.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017124.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12017132.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12017134.png)
